molecular formula C18H14N2O4S B302695 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid CAS No. 6201-12-3

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

Cat. No. B302695
CAS RN: 6201-12-3
M. Wt: 354.4 g/mol
InChI Key: WIGXHEFVHQTFEP-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BKM120 and is a class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

Scientific Research Applications

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to inhibit class I PI3K isoforms, which are involved in various cellular processes such as cell growth, proliferation, and survival. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the inhibition of class I PI3K isoforms. This inhibition leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Suppression of this pathway induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. It has also been found to reduce inflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is that it has shown promising results in preclinical studies for the treatment of various types of cancer and neurodegenerative diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

Synthesis Methods

The synthesis method of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the reaction of 4-bromo-2-fluoroaniline with 2-hydroxybenzaldehyde to form 4-[(2-hydroxybenzylidene)amino]-2-fluorobenzoic acid. This intermediate compound is then reacted with 5-mercapto-1H-imidazole-4-carboxaldehyde to form 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid. Finally, 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is obtained by reacting 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid with 4-(bromomethyl)phenol.

properties

CAS RN

6201-12-3

Product Name

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O4S/c21-16-15(19-18(25)20-16)9-11-4-6-14(7-5-11)24-10-12-2-1-3-13(8-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,25)/b15-9+

InChI Key

WIGXHEFVHQTFEP-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3

SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.